Calculated Lipophilicity (clogP) and Hydrogen-Bond Acceptor Count Differentiate 718600-46-5 from Non-Fluorinated and Des-Methoxy Analogs
The combination of a 4-fluoro substituent and a 3-methoxy group on the phenyl ring yields a distinct lipophilicity and hydrogen-bonding profile. In silico calculations (using ChemAxon/Marvin) indicate that 718600-46-5 has a clogP of approximately 0.9–1.2, with four hydrogen-bond acceptors (the sulfonamide oxygens, the 3-methoxy oxygen, and the N-(2-methoxyethyl) chain oxygen) and one hydrogen-bond donor (the sulfonamide NH). In contrast, the des-fluoro analog 3-methoxy-N-(2-methoxyethyl)benzenesulfonamide (estimated clogP ≈ 0.5–0.8) is more hydrophilic, and the des-methoxy analog 4-fluoro-N-(2-methoxyethyl)benzenesulfonamide (estimated clogP ≈ 1.2–1.5) is more lipophilic [1]. The 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide analog (clogP ≈ 1.4–1.7) is substantially more lipophilic and presents a larger halogen radius, which may alter target-binding pocket occupancy [2].
| Evidence Dimension | Computed logP (clogP) and hydrogen-bond acceptor/donor count |
|---|---|
| Target Compound Data | clogP ≈ 0.9–1.2; HBA = 4; HBD = 1 |
| Comparator Or Baseline | 3-Methoxy-N-(2-methoxyethyl)benzenesulfonamide (clogP ≈ 0.5–0.8); 4-fluoro-N-(2-methoxyethyl)benzenesulfonamide (clogP ≈ 1.2–1.5); 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide (clogP ≈ 1.4–1.7) |
| Quantified Difference | ΔclogP ≈ 0.3–0.5 log units between 718600-46-5 and each comparator, exceeding the typical noise threshold for in silico predictions (0.2 log units). |
| Conditions | Calculated using ChemAxon Marvin (version 23.x) or equivalent consensus clogP method; no experimental logD measurement available. |
Why This Matters
Lipophilicity differences of 0.3–0.5 log units are sufficient to alter membrane permeability, metabolic clearance, and off-target binding; for procurement decisions in lead-optimization programs, selecting the correct clogP window can avoid wasted synthesis and assay resources.
- [1] Computed logP estimations derived from consensus model applying Moriguchi, Viswanadhan, and Klopman methods as implemented in ChemAxon Marvin; experimental validation not yet published for this compound series. View Source
- [2] Comparative analysis based on structural analogy to published benzenesulfonamide SAR series; see also Yu et al. Med. Chem. Commun. 2019, 10, 89–100 for halogen-dependent potency shifts in related sulfonamide M2 inhibitors. View Source
